2-(4-Ethylcyclohexyl)acetaldehyde

Description

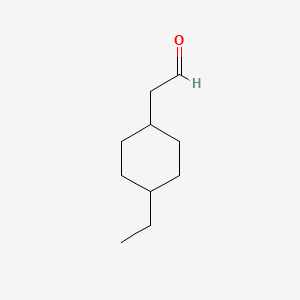

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(4-ethylcyclohexyl)acetaldehyde |

InChI |

InChI=1S/C10H18O/c1-2-9-3-5-10(6-4-9)7-8-11/h8-10H,2-7H2,1H3 |

InChI Key |

AJZZFYUOIDYMRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)CC=O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 4 Ethylcyclohexyl Acetaldehyde

Retrosynthetic Analysis of 2-(4-Ethylcyclohexyl)acetaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the carbon-carbon bond between the ethyl group and the cyclohexane (B81311) ring, suggesting a Friedel-Crafts type reaction on a cyclohexyl precursor. However, a more common and practical approach involves disconnecting the acetaldehyde (B116499) side chain.

A logical retrosynthetic disconnection involves breaking the C-C bond of the acetaldehyde moiety. This leads to a two-carbon synthon that can be introduced via several methods. One common strategy involves a homologation reaction, where a one-carbon unit is added to a suitable precursor. youtube.com For instance, a Wittig reaction with a methoxymethylide followed by hydrolysis can achieve this transformation. youtube.com

Another key disconnection point is the aldehyde functional group itself. This can be retrosynthetically derived from the corresponding alcohol, 2-(4-ethylcyclohexyl)ethanol, through an oxidation reaction. The alcohol, in turn, can be obtained from the reduction of a corresponding ester, 2-(4-ethylcyclohexyl)acetate. This ester can be synthesized through various routes, including the catalytic hydrogenation of an unsaturated ester precursor.

Established Synthetic Routes to this compound

Several synthetic methodologies have been developed and refined for the preparation of this compound. These routes often involve multi-step sequences that leverage well-established organic reactions.

Wittig-Type Reactions in Cyclohexane-Based Syntheses

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis and can be adapted for the homologation of aldehydes. libretexts.orgmasterorganicchemistry.comumass.edulibretexts.org In the context of synthesizing this compound, a Wittig-type approach can be used to introduce the two-carbon side chain.

A general strategy involves the reaction of a suitable cyclohexyl aldehyde or ketone with a phosphorus ylide. For example, 4-ethylcyclohexanecarbaldehyde could be reacted with a methoxymethylenetriphenylphosphorane ylide. youtube.com This reaction forms an enol ether, which upon acidic hydrolysis, yields the desired this compound. youtube.com The ylide itself is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org

A similar approach, the Horner-Wadsworth-Emmons reaction, utilizes phosphonate (B1237965) esters, which can offer advantages in terms of reactivity and ease of separation of byproducts. google.com

Condensation and Catalytic Hydrogenation Strategies

Condensation reactions followed by catalytic hydrogenation represent a robust and scalable approach to this compound. This strategy often begins with a readily available starting material like 4-ethylcyclohexanone (B1329521).

In a typical sequence, 4-ethylcyclohexanone can undergo a condensation reaction, such as an aldol (B89426) condensation or a Knoevenagel condensation, with a compound containing an active methylene (B1212753) group, like diethyl malonate or ethyl acetoacetate. google.com This step introduces the carbon framework of the side chain. The resulting unsaturated ester or a related derivative is then subjected to catalytic hydrogenation. This hydrogenation step serves two purposes: it saturates the carbon-carbon double bond of the side chain and reduces the ester group to the corresponding alcohol, 2-(4-ethylcyclohexyl)ethanol.

Finally, the alcohol is oxidized to the target aldehyde, this compound. A variety of oxidizing agents can be employed for this transformation, with pyridinium (B92312) chlorochromate (PCC) being a common choice for the selective oxidation of primary alcohols to aldehydes. google.com

Reductive Approaches from Carboxylic Acid Derivatives

The reduction of carboxylic acid derivatives provides another important avenue for the synthesis of this compound. These methods offer control over the final oxidation state of the functional group.

The direct partial reduction of an ester, such as methyl 2-(4-ethylcyclohexyl)acetate, to the corresponding aldehyde is a challenging transformation due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. However, specialized reducing agents have been developed to achieve this conversion with good selectivity.

One such reagent is diisobutylaluminium hydride (DIBAL-H), which is often used at low temperatures to control the reduction. Another approach involves the use of modified aluminum hydride reagents. For instance, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) modified with an amine like N-methylpiperazine has been shown to be effective for the partial reduction of esters to aldehydes. researchgate.net

The Weinreb amide, an N-methoxy-N-methylamide, is a particularly useful functional group for the synthesis of aldehydes and ketones. wikipedia.org The reduction of a Weinreb amide with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH4) or DIBAL-H, typically stops at the aldehyde stage. wikipedia.orgstackexchange.com

This selectivity is attributed to the formation of a stable chelated intermediate. stackexchange.com In the synthesis of this compound, the corresponding Weinreb amide, N-methoxy-N-methyl-2-(4-ethylcyclohexyl)acetamide, can be prepared from the carboxylic acid or its acid chloride. Subsequent reduction of this amide with a hydride reagent cleanly affords the desired aldehyde. This method avoids over-reduction to the alcohol, a common side reaction in the reduction of other carboxylic acid derivatives. stackexchange.com

Oxidation Reactions of Corresponding Alcohols

The oxidation of the corresponding alcohol, 2-(4-ethylcyclohexyl)ethanol, represents a direct and common route to this compound. This transformation is a cornerstone of organic synthesis, and various reagents and catalytic systems have been developed to achieve this conversion efficiently and selectively.

A well-established method for the oxidation of primary alcohols to aldehydes is the use of chromium-based reagents. For instance, the oxidation of a structurally similar alcohol, 2-(4-tertiary-amylcyclohexyl)ethanol, has been successfully achieved using pyridinium chlorochromate (PCC). While effective, the toxicity of chromium reagents has driven the development of more environmentally benign alternatives. researchgate.net

Modern oxidation methods often employ catalysts that utilize milder and more sustainable oxidants. The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation system is a prominent example. This method can utilize inexpensive and environmentally friendly oxidants like sodium hypochlorite (B82951) (bleach). d-nb.info A key challenge in TEMPO-catalyzed oxidations is the potential for over-oxidation to the corresponding carboxylic acid. However, careful control of reaction conditions and the use of specific catalytic systems can minimize this side reaction. d-nb.info

Another green alternative is the use of hydrogen peroxide as the oxidant. nih.gov Catalytic systems, often involving transition metals, are employed to activate the hydrogen peroxide for the selective oxidation of alcohols to aldehydes. These methods are attractive due to the formation of water as the only byproduct. nih.gov Research has also explored the use of novel catalytic deep eutectic solvent surfactants in conjunction with hydrogen peroxide for the rapid and selective oxidation of alcohols to aldehydes. nih.gov

Other notable oxidation reagents include Dess-Martin periodinane and Swern oxidation, which are known for their mild reaction conditions and high yields, although they can be more expensive and generate significant waste. organic-chemistry.org The choice of oxidant and reaction conditions is crucial for maximizing the yield of the desired aldehyde while minimizing the formation of byproducts.

Table 1: Comparison of Oxidation Methods for Primary Alcohols to Aldehydes

| Oxidation Method | Typical Reagent(s) | Advantages | Disadvantages |

| Chromium-Based Oxidation | Pyridinium chlorochromate (PCC) | High efficiency | Toxicity of chromium |

| TEMPO-Catalyzed Oxidation | TEMPO, Sodium hypochlorite | Mild conditions, Inexpensive oxidant | Potential for over-oxidation |

| Hydrogen Peroxide Oxidation | H₂O₂, Metal catalyst | Environmentally friendly (water byproduct) | Requires catalyst activation |

| Dess-Martin Oxidation | Dess-Martin periodinane | Mild conditions, High yields | Expensive, Waste generation |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild conditions, High yields | Requires low temperatures, Foul odor |

Cascade Reactions and Multi-Step Syntheses

The synthesis of this compound can also be accomplished through multi-step synthetic sequences, which may incorporate cascade reactions to build the molecular framework efficiently. Cascade reactions, where multiple bond-forming events occur in a single pot, offer advantages in terms of atom economy and reduced operational complexity. 20.210.105

One such multi-step approach starts from 4-alkyl cyclohexanone. google.com This method involves a sequence of Wittig reactions and hydrolysis steps. The initial Wittig reaction extends the carbon chain, and subsequent hydrolysis generates an intermediate aldehyde. A second Wittig reaction followed by another hydrolysis step then yields the final 2-(4-alkylcyclohexyl)acetaldehyde product. google.com This pathway demonstrates the power of sequential reactions to elaborate a readily available starting material into a more complex target molecule.

Another documented multi-step synthesis begins with benzene (B151609) and proceeds through several transformations. researchgate.net This route involves alkylation, cyclization, and a final oxidation or dehydrogenation step to furnish the desired aldehyde. Such a pathway highlights the versatility of building complex aliphatic structures from simple aromatic precursors.

Prins-type reactions are another class of cascade reactions that can be employed in the synthesis of cyclohexyl derivatives. These reactions typically involve the acid-catalyzed condensation of an alkene with an aldehyde. nih.gov By carefully choosing the substrates and reaction conditions, complex cyclic structures can be assembled in a single step. While not a direct synthesis of this compound, the principles of Prins cyclization can be applied to construct the core cyclohexyl ring system, which can then be further functionalized to the target aldehyde.

Novel and Emerging Synthetic Methodologies

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. The synthesis of this compound is poised to benefit from these advancements, particularly in the areas of stereoselective synthesis, biocatalysis, and transition metal catalysis.

Strategies Employing Stereoselective Transformations

The cyclohexane ring in this compound can exist as cis and trans isomers, and the adjacent stereocenter at the aldehyde group adds another layer of stereochemical complexity. The development of stereoselective synthetic methods is crucial for accessing specific isomers, which may have distinct olfactory properties.

A key strategy for achieving stereoselectivity is through the stereoselective reduction of a precursor ketone, 4-ethylcyclohexyl methyl ketone. The use of specific reducing agents can favor the formation of one diastereomer of the corresponding alcohol, 2-(4-ethylcyclohexyl)ethanol, over the other. For example, the reduction of 3-substituted-2,2-dichlorocyclobutanones has been shown to yield cis-3-substituted cyclobutanols with high selectivity. researchgate.net This principle can be extended to the synthesis of cis- or trans-2-(4-ethylcyclohexyl)ethanol, which can then be oxidized to the corresponding aldehyde, thereby controlling the stereochemistry of the cyclohexane ring.

Furthermore, stereoselective synthesis can be achieved through rearrangement reactions. The Favorskii rearrangement of 3-aryl- and 3-alkyl-2,2-dichlorocyclobutanols has been shown to proceed stereoselectively to yield cyclopropanecarboxaldehydes. researchgate.net While a different ring system, this demonstrates the potential of rearrangement reactions in controlling stereochemistry during aldehyde synthesis.

Biocatalytic Approaches in the Synthesis of Cyclohexyl Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. dtu.dk Enzymes, such as alcohol dehydrogenases (ADHs) and carboxylic acid reductases (CARs), are particularly relevant for the synthesis of aldehydes like this compound.

Alcohol dehydrogenases can be used for the selective oxidation of primary alcohols to aldehydes. mdpi.com The use of ADHs can offer excellent chemo- and regioselectivity, avoiding the over-oxidation to carboxylic acids that can be a challenge with traditional chemical oxidants. Moreover, ADHs can be employed in the kinetic resolution of racemic secondary alcohols, providing access to enantiomerically enriched precursors. frontiersin.orgresearchgate.net For the synthesis of this compound, an ADH could be used to oxidize 2-(4-ethylcyclohexyl)ethanol.

Carboxylic acid reductases offer a direct route to aldehydes from the corresponding carboxylic acids. nih.gov This approach is attractive as it bypasses the need for an alcohol intermediate. The application of CARs could allow for the synthesis of this compound directly from 2-(4-ethylcyclohexyl)acetic acid.

The stereoselective reduction of ketones to alcohols is another area where biocatalysis excels. Ketoreductases (KREDs) can reduce 4-ethylcyclohexyl methyl ketone with high stereoselectivity to produce a specific diastereomer of 2-(4-ethylcyclohexyl)ethanol, which can then be oxidized to the desired aldehyde. This biocatalytic approach allows for the introduction of stereochemistry early in the synthetic sequence.

Table 2: Potential Biocatalytic Routes to this compound

| Biocatalytic Step | Enzyme Class | Precursor | Product |

| Oxidation | Alcohol Dehydrogenase (ADH) | 2-(4-Ethylcyclohexyl)ethanol | This compound |

| Reduction | Carboxylic Acid Reductase (CAR) | 2-(4-Ethylcyclohexyl)acetic acid | This compound |

| Stereoselective Reduction | Ketoreductase (KRED) | 4-Ethylcyclohexyl methyl ketone | Stereoisomer of 2-(4-Ethylcyclohexyl)ethanol |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net Palladium-catalyzed reactions, in particular, have found widespread application in the synthesis of aldehydes.

Palladium-catalyzed formylation reactions provide a direct method for introducing an aldehyde group into a molecule. These reactions typically involve the use of a formylating agent, such as carbon monoxide and a hydride source, or a formal formyl anion equivalent.

One approach is the palladium-catalyzed formylation of alkyl halides. acs.orgnih.gov In this reaction, an alkyl halide, such as a 1-bromo-1-(4-ethylcyclohexyl)ethane, could potentially be coupled with a formylating agent to produce this compound. The development of efficient catalysts and mild reaction conditions is key to the success of this strategy. nih.govacs.org

Another strategy involves the use of formic acid as a source of carbon monoxide. organic-chemistry.org Palladium catalysts can facilitate the decarbonylation of formic acid to generate CO in situ, which then participates in the formylation of an appropriate substrate. This method avoids the need to handle gaseous carbon monoxide directly.

While many palladium-catalyzed formylation reactions have been developed for aryl halides, the extension of these methods to alkyl halides, particularly those with beta-hydrogens, can be challenging due to competing elimination reactions. However, ongoing research in ligand design and catalyst development is addressing these challenges, opening up new possibilities for the synthesis of aliphatic aldehydes like this compound.

Development of Industrial-Scale Processes for this compound Intermediates

The industrial-scale production of this compound relies on the efficient and cost-effective synthesis of its key intermediates. Among the crucial precursors are 4-ethylbenzaldehyde (B1584596) and ethyl vinyl ether.

4-Ethylbenzaldehyde is a significant intermediate, and its industrial production is primarily achieved through the oxidation of 4-ethyltoluene (B166476). guidechem.com This aromatic aldehyde can also be synthesized via condensation reactions involving other aldehydes and suitable aromatic substrates. guidechem.com It presents as a white to off-white crystalline solid at room temperature and is valued for its role in the synthesis of fine chemicals. guidechem.com

Ethyl vinyl ether (EVE) is another vital intermediate. One industrial method for its production involves the reaction of acetylene (B1199291) with ethanol (B145695) in the presence of a catalyst. guidechem.comchemicalbook.com This process can be carried out under high pressure with a homogeneous catalyst or at atmospheric pressure with a solid heterogeneous catalyst. chemicalbook.com An alternative route involves the thermal decomposition of acetal (B89532), which is formed from the condensation of acetaldehyde and ethanol. guidechem.com This method boasts a high conversion rate and can be followed by purification steps to achieve high-purity EVE. guidechem.com EVE is a versatile reagent used in various organic syntheses, including cycloaddition reactions and as a protecting group for hydroxyl functionalities. chemicalbook.comnjchm.com

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound involves several critical parameters that must be carefully optimized to ensure high efficiency and product quality. These include the choice of solvent systems, the use of effective catalysts, and the precise control of temperature and pressure.

Catalysis in the Formation of this compound

Catalysis plays a pivotal role in the synthesis of this compound and its precursors. Various catalytic systems are employed to promote key transformations with high selectivity and efficiency.

In the production of ethyl vinyl ether, alkali metal hydroxides or alkoxides are common catalysts for the vinylation of ethanol with acetylene. chemicalbook.com For the synthesis of vinyl ethers from allyl ethers, compounds of Group VIII elements of the Periodic Table are utilized as catalysts for isomerization. google.com The Claisen rearrangement, a key step in forming aldehyde structures from allyl vinyl ethers, can be catalyzed by acids such as phosphoric acid or p-toluenesulfonic acid, as well as mercury salts. chemicalbook.com The use of palladium catalysts is also being explored to avoid the toxicity of mercury compounds. njchm.com

The synthesis of aldehyde intermediates can also involve oxidation reactions. For example, the oxidation of 4-ethyltoluene to 4-ethylbenzaldehyde is a key industrial process. guidechem.com Furthermore, the synthesis of other aldehydes, like 2,4-dichlorophenyl acetaldehyde, utilizes organic bases in the initial condensation step. google.com

The following table provides a summary of catalysts used in related synthetic transformations:

| Reaction Type | Catalyst | Reference |

| Vinylation of Ethanol | Alkali metal hydroxide (B78521) or alkoxide | chemicalbook.com |

| Isomerization of Allyl Ethers | Group VIII element compounds | google.com |

| Claisen Rearrangement | Phosphoric acid, p-toluenesulfonic acid, mercury salts, palladium catalysts | chemicalbook.comnjchm.com |

| Condensation for Aldehyde Synthesis | Organic bases | google.com |

Temperature and Pressure Considerations in Process Design

The careful control of temperature and pressure is fundamental to the successful and safe industrial production of this compound and its intermediates. In the synthesis of ethyl vinyl ether via acetal decomposition, the reaction is conducted at a high temperature of 300°C. guidechem.com Conversely, the preparation of acetal itself occurs at a much lower temperature of 10°C. guidechem.com The isomerization of allyl ethers to vinyl ethers is typically carried out at temperatures ranging from 20°C to 200°C, with a preference for 50°C to 150°C. google.com This reaction can be performed under various pressure conditions, including ordinary, reduced, or elevated pressure. google.com These examples underscore the critical need to tailor temperature and pressure to the specific reaction step to maximize yield and minimize side reactions.

Chemical Reactivity and Derivatization Studies of 2 4 Ethylcyclohexyl Acetaldehyde

Derivatization for Analytical and Synthetic Purposes

Acetal (B89532) and Hemiacetal Formation

The aldehyde functional group in 2-(4-ethylcyclohexyl)acetaldehyde readily undergoes reactions with alcohols to form hemiacetals and acetals. This reactivity is a fundamental characteristic of aldehydes. The initial reaction with one equivalent of an alcohol in the presence of an acid or base catalyst leads to the formation of a hemiacetal. This intermediate possesses both an alcohol and an ether functional group on the same carbon atom.

The formation of a hemiacetal is a reversible equilibrium process. The position of this equilibrium is influenced by the steric hindrance around the aldehyde and the nature of the alcohol. Due to the bulky 4-ethylcyclohexyl group, the approach of the alcohol to the carbonyl carbon may be somewhat impeded, potentially shifting the equilibrium towards the starting materials compared to less hindered aldehydes.

Upon the addition of a second equivalent of alcohol and typically under acidic conditions to facilitate the loss of a water molecule, the hemiacetal is converted to an acetal. This reaction is also reversible, and the removal of water is often necessary to drive the reaction to completion, in accordance with Le Chatelier's principle. The resulting acetal is stable under neutral or basic conditions but can be hydrolyzed back to the aldehyde in the presence of aqueous acid.

The general scheme for this transformation is presented below:

Reaction Scheme for Acetal Formation

| Reactant | Reagent | Intermediate | Product |

|---|---|---|---|

| This compound | 1 eq. ROH, Catalyst | Hemiacetal |

Advanced Organic Transformations Involving the this compound Moiety

Beyond simple additions to the carbonyl group, this compound can participate in a variety of more complex organic transformations that are crucial for the synthesis of diverse chemical structures.

Reductive amination is a powerful method for the formation of C-N bonds, converting carbonyl compounds into amines. In the case of this compound, this reaction would involve an initial condensation with a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical; for instance, sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the aldehyde.

This one-pot procedure is highly efficient for producing a wide range of substituted amines derived from this compound. The reaction is versatile, accommodating a variety of amines and reaction conditions.

General Reductive Amination Scheme

| Aldehyde | Amine | Reducing Agent | Product Amine |

|---|

The carbonyl group of this compound is susceptible to attack by various nitrogen-containing nucleophiles, leading to a range of condensation products. These reactions typically involve the formation of a C=N double bond. For example, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. Hydrazine and its derivatives, such as phenylhydrazine, react to form hydrazones and phenylhydrazones, respectively.

These condensation reactions are generally reversible and are often catalyzed by either acid or base. The removal of water is frequently employed to drive the equilibrium towards the product side. The resulting C=N containing compounds are themselves versatile intermediates for further synthetic transformations.

Examples of Condensation Products

| Nucleophile | Product |

|---|---|

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone |

While this compound is a saturated aldehyde, the study of its α,β-unsaturated analogs provides insight into a broader range of potential reactivity. An α,β-unsaturated analog, such as (E/Z)-2-(4-ethylcyclohexyl)acrylaldehyde, would possess a carbon-carbon double bond conjugated with the carbonyl group. This conjugation introduces additional reactive sites.

Such systems can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, such as cuprates and enolates, typically prefer 1,4-addition.

The presence of the α,β-unsaturation also opens up possibilities for pericyclic reactions like the Diels-Alder reaction, where the unsaturated aldehyde can act as a dienophile.

In aqueous solutions, aldehydes exist in equilibrium with their corresponding hydrate (B1144303), a geminal diol. This hydration equilibrium is catalyzed by both acid and base. For this compound, the equilibrium can be represented as follows:

This compound + H₂O ⇌ 2-(4-Ethylcyclohexyl)ethane-1,1-diol

The position of this equilibrium is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl group favor hydrate formation, while bulky substituents tend to disfavor it due to increased steric strain in the sp³-hybridized diol. Given the presence of the sterically demanding 4-ethylcyclohexyl group, the equilibrium for this compound is likely to favor the aldehyde form over the hydrate in comparison to less hindered aldehydes like acetaldehyde (B116499). The study of aldehyde hydration is crucial for understanding their behavior in biological systems and in aqueous reaction media.

Applications of 2 4 Ethylcyclohexyl Acetaldehyde in Advanced Research and Development

Precursor Role in the Synthesis of Complex Molecules

The utility of 2-(4-Ethylcyclohexyl)acetaldehyde as a starting material is well-documented in the synthesis of high-value, complex organic molecules. Its bifunctional nature allows for sequential or programmed reactions, enabling chemists to construct intricate molecular architectures.

Intermediates for Pharmaceutical Agents

The 2-(cyclohexyl)acetaldehyde scaffold is a key structural motif in the development of several pharmaceutical agents. The aldehyde functional group is particularly crucial, often serving as the key handle for introducing large, nitrogen-containing moieties essential for biological activity.

Cariprazine, an atypical antipsychotic agent, features a core structure where a substituted piperazine (B1678402) group is linked to a cyclohexyl ring via an ethylamine (B1201723) bridge. The synthesis of Cariprazine and its analogs frequently involves an intermediate with a 2-(cyclohexyl)acetaldehyde core. Although many documented syntheses start from the corresponding carboxylic acid or its ester, these are typically reduced to the aldehyde in a critical step. The aldehyde then undergoes reductive amination with the appropriate piperazine derivative to form the final carbon-nitrogen bond, completing the molecule's backbone. The ethyl group on the cyclohexyl ring of the title compound represents a specific variation for creating analogs to explore structure-activity relationships.

The development of novel ligands for dopamine (B1211576) receptors is a major focus of neuropharmacology research. Cariprazine itself is a dopamine D2/D3 receptor partial agonist. The this compound structure is an excellent starting point for creating libraries of potential dopamine receptor ligands. The aldehyde allows for the facile introduction of various amine-containing pharmacophores via reductive amination. oup.comyoutube.com This modular approach enables researchers to systematically alter the structure and investigate how these changes affect binding affinity and functional activity at different dopamine receptor subtypes.

Research into new antipsychotic drugs has led to the development of candidates like SIPI6398, a multi-receptor antagonist. nih.govgoogle.com The synthesis of SIPI6398 and related compounds relies on building blocks that are structurally analogous to this compound. nih.gov Patent literature reveals that synthetic routes for SIPI6398 often begin with a trans-cyclohexyl acetic acid derivative, which is a direct chemical relative of the corresponding aldehyde. This precursor is then activated and coupled with a complex piperazine fragment. The structural similarity underscores the importance of the 2-(cyclohexyl)acetaldehyde framework in the discovery and development of new-generation antipsychotic agents. google.com

| Drug/Candidate | Therapeutic Class | Role of Acetaldehyde (B116499) Precursor | Key Reaction |

| Cariprazine | Antipsychotic | Forms the ethylamine bridge connecting the cyclohexyl and piperazine moieties. | Reductive Amination |

| Dopamine Ligands | Research | Allows introduction of diverse amine groups to study receptor binding. | Reductive Amination |

| SIPI6398 | Antipsychotic | Provides the core cyclohexyl-ethyl scaffold for coupling. nih.gov | Amide Coupling/Reductive Amination |

Carbacyclins are stable analogs of prostacyclin (a type of prostaglandin), known for their potent effects on the cardiovascular system. The synthesis of these complex molecules often involves the precise construction of two side chains on a five-membered ring. Aldehydes are critical precursors in these synthetic pathways. Specifically, an aldehyde functional group, such as the one in this compound, serves as an electrophilic handle for chain-elongation reactions like the Wittig reaction. This reaction allows for the stereocontrolled formation of carbon-carbon double bonds, a key feature in the side chains of many prostaglandin (B15479496) and carbacyclin (B161070) analogs. While direct use of this compound for a specific marketed carbacyclin is not prominently documented, its functional group is representative of the type of precursor essential for this area of research.

Building Block for Other Organic Compounds

Beyond its role in pharmaceutical synthesis, this compound is a valuable building block for a broader range of organic compounds. An aldehyde's reactivity makes it one of the most versatile functional groups in organic chemistry. It can participate in a wide array of chemical transformations, as detailed in the table below.

| Reaction Type | Reagent/Catalyst | Resulting Structure |

| Oxidation | e.g., PCC, DMP | Carboxylic Acid |

| Reduction | e.g., NaBH₄, LiAlH₄ | Primary Alcohol |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |

| Aldol (B89426) Condensation | Acid or Base Catalyst | α,β-Unsaturated Aldehyde |

This versatility allows chemists to use this compound as a starting point to access a variety of other functionalized molecules, making it a foundational component in multi-step synthetic campaigns.

Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of substituted pyridines often involves the condensation of aldehydes with other organic molecules. While specific literature detailing the use of this compound in pyridine synthesis is not abundant, its identity as an aldehyde allows for its theoretical application in established synthetic methodologies, such as the Hantzsch pyridine synthesis. nih.govwikipedia.orgchemtube3d.comorganic-chemistry.org

The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.govwikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can subsequently be oxidized to the corresponding aromatic pyridine derivative. The versatility of this reaction allows for the incorporation of a wide variety of aldehydes, and therefore, this compound could predictably serve as the aldehyde component.

The general reaction scheme for the Hantzsch synthesis is as follows:

Figure 1: General Scheme of the Hantzsch Pyridine Synthesis > Aldehyde + 2 β-Ketoester + Ammonia → 1,4-Dihydropyridine → Pyridine Derivative

In a hypothetical Hantzsch reaction involving this compound, the resulting pyridine derivative would bear the 4-ethylcyclohexylmethyl substituent at the 4-position of the pyridine ring. The properties of the final pyridine derivative would be influenced by the nature of the β-ketoester used.

| Reactant | Role in Synthesis | Resulting Feature in Product |

| This compound | Aldehyde component | 4-(4-Ethylcyclohexylmethyl) substituent |

| β-Ketoester (e.g., Ethyl acetoacetate) | Provides two carbon atoms and the ester groups | Carboxylate groups at the 3- and 5-positions |

| Ammonia/Ammonium Acetate | Nitrogen source | Nitrogen atom in the pyridine ring |

| A hypothetical reaction table for the Hantzsch synthesis. |

Modern advancements in the Hantzsch synthesis have focused on developing more environmentally friendly and efficient protocols, including the use of microwave irradiation, ultrasound, and green catalysts, which could be applied to the synthesis of pyridines from aliphatic aldehydes like this compound. nih.govresearchgate.net

Contributions to Olfactory Science and Structure-Odor Relationships

The study of how chemical structures relate to odor perception is a complex and fascinating area of research. Aldehydes, as a class of compounds, are known for their diverse and often potent aromas. This compound and related compounds have played a role in advancing our understanding of olfaction.

Ligand Interactions with Mammalian Odorant Receptors

The sense of smell is initiated by the interaction of volatile odorant molecules with odorant receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. nih.govnih.govnih.gov The binding of an odorant to an OR triggers a signaling cascade that results in the perception of a specific smell.

Research into how aldehydes are recognized by ORs has revealed that the interaction is not always a simple lock-and-key mechanism with the aldehyde's carbonyl group. Studies on aliphatic aldehydes have shown that the shape and electronic properties of the entire molecule are crucial for receptor activation. nih.govacs.org The specific three-dimensional structure of the binding pocket of an OR determines which odorants can bind and activate it. For instance, the rat OR-I7 is known to be activated by the straight-chain aldehyde octanal, highlighting the specificity that can exist even within a class of compounds. nih.govacs.org While direct studies on this compound's interaction with specific ORs are limited, its structural features suggest a complex interaction profile.

Role of Aldehyde Forms (Carbonyl vs. Gem-Diol) in Olfactory Activation

A significant finding in olfactory science is the role of the different chemical forms an aldehyde can adopt in aqueous environments, such as the mucus lining the nasal epithelium. Aldehydes exist in equilibrium with their corresponding 1,1-geminal diols (gem-diols), which are formed by the addition of a water molecule across the carbonyl double bond. nih.govorgoreview.comwikipedia.org

Figure 2: Equilibrium between Carbonyl and Gem-diol Forms

R-CHO + H₂O ⇌ R-CH(OH)₂

This equilibrium is significant because the carbonyl and gem-diol forms have different shapes and hydrogen-bonding capabilities. nih.govacs.org Research has demonstrated that a substantial portion of mammalian ORs that are specific for aldehydes are actually activated by the gem-diol form rather than the carbonyl form. nih.govacs.org This suggests that the ability of an aldehyde to form a gem-diol is a key factor in its recognition by certain ORs. The stability of the gem-diol can be influenced by the surrounding chemical structure; for example, electron-withdrawing groups can favor the gem-diol form. wikipedia.org For this compound, the bulky cyclohexyl group may influence the equilibrium position and, consequently, its interaction with different types of ORs.

| Form | Key Structural Feature | Role in Olfactory Activation |

| Carbonyl | C=O double bond | Can act as a hydrogen bond acceptor. |

| Gem-diol | Two -OH groups on the same carbon | Can act as both a hydrogen bond donor and acceptor, and has a different steric profile. nih.govacs.org |

| A table comparing the two forms of an aldehyde in olfaction. |

Analysis of Odor Activity Values in Complex Mixtures (related aldehydes)

OAV = Concentration / Odor Detection Threshold

An OAV greater than 1 suggests that the compound is likely to contribute to the aroma of the mixture. researchgate.net Numerous studies on food aroma have used OAVs to identify key odorants. For instance, various straight-chain aliphatic aldehydes, which are structurally related to the acetaldehyde moiety of this compound, have been identified as important contributors to the aroma of a wide range of foods. nih.govresearchgate.net The odor detection thresholds of aliphatic aldehydes are known to vary with their carbon chain length, with a general trend of decreasing thresholds (increased potency) up to a certain chain length, after which they may increase again. nih.gov

| Aldehyde | Typical Odor Description | Importance in Food Aroma |

| Hexanal | Green, grassy | Key odorant in many fruits and vegetables. nih.govresearchgate.net |

| Nonanal | Fatty, citrus | Contributes to the aroma of various cooked foods and fruits. nih.govresearchgate.net |

| (E)-2-Nonenal | Fatty, cucumber | Important in the aroma of many fruits and fried foods. nih.gov |

| A table of related aldehydes and their significance in food aroma. |

Utilization in Materials Science Research (for structurally similar compounds)

The unique molecular architecture of compounds like this compound, possessing both a rigid cyclic component and a reactive functional group, makes them and their derivatives interesting candidates for the development of advanced materials, particularly liquid crystals.

Development of Liquid Crystalline Compounds

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. colorado.edu The molecules in a liquid crystal, known as mesogens, have a tendency to align with each other. This property is highly dependent on the molecular shape, which typically consists of a rigid core and one or more flexible tails. colorado.edunih.gov

Compounds containing a cyclohexane (B81311) ring are frequently used in the synthesis of liquid crystals because the ring provides a rigid, non-planar core that can influence the mesophase behavior. nih.govsemanticscholar.orgelectronicsandbooks.comresearchgate.netgoogle.com The ethyl group attached to the cyclohexane in this compound can be considered part of a flexible tail. The aldehyde group offers a reactive site for further chemical modifications to build more complex mesogenic structures. nih.govresearchgate.netresearchgate.net

| Structural Feature of Analogs | Role in Liquid Crystal Formation |

| Cyclohexane Ring | Provides a rigid, bulky core that influences packing and mesophase type. nih.govsemanticscholar.orgresearchgate.net |

| Flexible Alkyl Chains | Act as flexible tails that promote fluidity and lower melting points. nih.govwhiterose.ac.uk |

| Linking Groups (e.g., Schiff base, ester) | Connect rigid cores and influence the overall molecular geometry and stability of the mesophase. nih.govresearchgate.net |

| A table summarizing the role of structural features in liquid crystal formation. |

Research has shown that by systematically modifying the structure of such molecules—for instance, by changing the length of the alkyl chains or the nature of the linking groups—it is possible to fine-tune the temperature range and type of the liquid crystalline phase (e.g., nematic, smectic). nih.govresearchgate.net Therefore, derivatives of this compound represent a potential platform for the synthesis of novel liquid crystalline materials.

Development of Novel Catalytic Systems

Aminocatalytic Transformations:This subsection was intended to explore the role of this compound in reactions catalyzed by organic molecules, specifically amines. This would involve its transformation into chiral products or its use as a precursor to a novel aminocatalyst. The search aimed to find studies where this aldehyde undergoes specific, controlled reactions like asymmetric aldol or Michael additions, driven by an amine catalyst. Unfortunately, no such studies involving this compound were uncovered.

The absence of information in these specific research areas suggests that this compound may not be a compound of significant interest in the fields of advanced catalytic system development at present. While it is utilized in other industries, its application in creating highly specialized catalysts for academic and industrial research is not documented in the available scientific literature.

Therefore, the requested article focusing on the applications of this compound in ligand design for Lewis acid catalysis and aminocatalytic transformations cannot be produced with the required scientific accuracy and detail. Further research and development would be necessary to establish any potential roles for this compound in these advanced fields.

Analytical and Spectroscopic Characterization of 2 4 Ethylcyclohexyl Acetaldehyde

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with different bond types absorbing infrared radiation at characteristic frequencies. For 2-(4-Ethylcyclohexyl)acetaldehyde, the key functional groups are the aldehyde and the saturated cycloalkane ring.

The IR spectrum of an aldehyde is distinguished by several key absorptions. A very strong and sharp peak corresponding to the carbonyl (C=O) bond stretching vibration is typically observed in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. acs.org The presence of alkyl substituents, which are electron-donating groups, can slightly lower the stretching frequency of the carbonyl group. wikipedia.org

Another highly diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton (the hydrogen attached to the carbonyl group). This typically gives rise to one or two moderately intense bands in the region of 2830-2695 cm⁻¹. acs.org The band around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds, as it often appears as a distinct shoulder to the right of the main alkyl C-H stretching bands. acs.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aldehyde (CHO) | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Aldehyde (CHO) | C-H Stretch | 2830 - 2695 | Moderate |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong |

Advanced Characterization Methods

Beyond the fundamental identification of functional groups, advanced analytical methods can provide more detailed structural information, including the three-dimensional arrangement of atoms in the solid state and the molecule's shape in the gas phase.

X-Ray Crystallography for Solid-State Structure (for derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. However, obtaining a single crystal of a liquid compound like this compound at room temperature can be challenging. A common and effective strategy to overcome this is to convert the liquid aldehyde into a solid crystalline derivative.

For aldehydes and ketones, a classical derivatization agent is 2,4-dinitrophenylhydrazine (B122626). The reaction between an aldehyde and 2,4-dinitrophenylhydrazine yields a 2,4-dinitrophenylhydrazone, which is typically a stable, crystalline solid. The formation of these derivatives has been a historically significant method for the identification and characterization of aldehydes and ketones. acs.org

Predicted Collision Cross Section (CCS) Values for Structural Information

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase as it moves through a buffer gas under the influence of an electric field. This parameter is related to the size, shape, and charge of the ion. Ion mobility-mass spectrometry (IM-MS) is an analytical technique that measures the CCS of ions, providing an additional dimension of separation and characterization beyond just the mass-to-charge ratio.

For this compound, predicted CCS values can be calculated using computational methods. These predictions are valuable for the tentative identification of the compound in complex mixtures when analyzed by IM-MS, even in the absence of an authentic analytical standard. The predicted CCS values for various adducts of this compound have been reported and are summarized in the table below. uni.lu

| Adduct Ion | Formula | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₀H₁₉O⁺ | 135.4 |

| [M+Na]⁺ | C₁₀H₁₈NaO⁺ | 140.5 |

| [M-H]⁻ | C₁₀H₁₇O⁻ | 138.1 |

| [M+NH₄]⁺ | C₁₀H₂₂NO⁺ | 156.5 |

| [M+K]⁺ | C₁₀H₁₈KO⁺ | 139.1 |

| [M+H-H₂O]⁺ | C₁₀H₁₇⁺ | 130.0 |

| [M+HCOO]⁻ | C₁₁H₁₉O₃⁻ | 155.7 |

| [M+CH₃COO]⁻ | C₁₂H₂₁O₃⁻ | 177.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These predicted values serve as a useful reference for researchers employing ion mobility-mass spectrometry for the analysis of this compound.

Theoretical and Computational Studies on 2 4 Ethylcyclohexyl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic structure of 2-(4-Ethylcyclohexyl)acetaldehyde. These calculations could determine key properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Electron Density Distribution: Would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the reactive aldehyde group.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack, which is crucial for understanding potential chemical transformations or intermolecular interactions.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for studying how a fragrance molecule interacts with its biological targets.

To understand how this compound elicits a specific scent, molecular docking simulations would be performed. This involves computationally placing the molecule (the ligand) into the binding site of a human olfactory receptor (OR). Although the specific receptors for this aldehyde are not publicly identified, this methodology would allow researchers to:

Predict the most likely binding pose of the molecule within the receptor's active site.

Identify key intermolecular interactions, such as hydrogen bonds (likely involving the aldehyde oxygen) and van der Waals forces (involving the ethylcyclohexyl group), that stabilize the ligand-receptor complex.

By establishing a validated docking model, it would be possible to predict the binding affinities of structurally related compounds. For instance, one could computationally assess how modifications to the ethyl group or the cyclohexane (B81311) ring affect the molecule's fit and interaction strength with the target olfactory receptor. This is valuable for structure-activity relationship (SAR) studies, aiming to design new fragrances with desired scent profiles.

Conformational Analysis and Stereochemical Considerations

This compound has multiple sources of flexibility: the rotation around the single bond connecting the ring and the acetaldehyde (B116499) group, and the puckering of the cyclohexane ring.

Stereochemistry: The molecule contains stereocenters, meaning different stereoisomers exist (e.g., cis/trans isomers related to the substitution on the cyclohexane ring, and potentially R/S isomers). Computational analysis can determine the energetic differences between these isomers and predict their distinct shapes, which often leads to different scent characteristics.

Prediction of Physicochemical Parameters

Computational tools can accurately predict various physicochemical properties, which are crucial for formulation and understanding the molecule's environmental fate. Quantitative Structure-Property Relationship (QSPR) models are often used for these predictions. While experimental data is preferred, computational estimates provide valuable information when it is unavailable.

Table 1: Predicted Physicochemical Parameters for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 154.25 g/mol | Basic molecular property. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates high lipophilicity, suggesting low water solubility and affinity for fatty environments. |

| Boiling Point | ~210 - 220 °C | Influences volatility and scent release. |

| Vapor Pressure | Low | Consistent with a molecule used as a middle or base note in fragrances. |

Note: The values in this table are estimates based on computational models and may vary from experimental values.

Development of Computational Models for Reaction Mechanisms

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound, such as oxidation or degradation pathways. By mapping the potential energy surface of a reaction, chemists can:

Identify transition state structures.

Calculate activation energies.

Determine the most likely pathway a reaction will follow.

This is particularly relevant for understanding the stability of the compound in different formulations and its potential degradation products over time, which could alter the final fragrance profile.

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-(4-Ethylcyclohexyl)acetaldehyde, future research could focus on several key areas:

Green Chemistry Approaches: Traditional synthetic routes for related alkyl cyclohexyl acetaldehydes often involve multi-step processes with potentially hazardous reagents. nih.gov Future research should prioritize the development of "green" synthetic pathways. This includes exploring the use of renewable starting materials, employing less toxic solvents, and minimizing waste generation. Catalytic methods, particularly those using earth-abundant metals, present a promising avenue for improving the sustainability of the synthesis. mdpi.com

Biocatalysis: The use of enzymes in chemical synthesis offers high selectivity and mild reaction conditions. researchgate.netnih.govcnr.it Research into biocatalytic routes to produce fragrance aldehydes is an active field. researchgate.netnih.gov Future studies could investigate the potential of specific enzymes, such as alcohol dehydrogenases or oxidases, for the selective oxidation of 2-(4-ethylcyclohexyl)ethanol to the desired acetaldehyde (B116499), potentially leading to a more natural and sustainable production process. researchgate.netnih.gov

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for automation. teknoscienze.comacs.orgcambrex.comnih.govresearchgate.net Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. teknoscienze.comscispace.comadesisinc.com

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of novel catalytic systems, solvent-free reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, "natural" label. | Screening for and engineering of suitable enzymes. researchgate.netnih.gov |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability. teknoscienze.comadesisinc.com | Reactor design, process optimization, and automation. scispace.comsiemens.com |

Exploration of New Applications in Specialized Chemical Fields

Beyond its current use in the fragrance industry, the unique structural features of this compound—a reactive aldehyde group coupled with a bulky cyclohexyl moiety—suggest potential for its use in other specialized chemical fields.

Pharmaceutical Intermediates: Functionalized cyclohexane (B81311) rings are common scaffolds in many pharmaceutical compounds. acs.orgnih.gov The aldehyde functionality of this compound could serve as a versatile handle for the synthesis of more complex molecules with potential biological activity. Research could explore its use as a building block in the synthesis of novel drug candidates.

Polymer and Materials Science: Aldehydes can participate in various polymerization and cross-linking reactions. The incorporation of the 4-ethylcyclohexyl group could impart specific properties, such as hydrophobicity or altered thermal stability, to polymers. Future investigations could explore the use of this compound in the development of novel polymers and materials with tailored characteristics.

Fine Chemical Synthesis: The reactivity of the aldehyde group allows for a wide range of chemical transformations, making this compound a potentially valuable intermediate for the synthesis of other fine chemicals.

In-depth Mechanistic Studies of Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing processes and developing new applications.

Isomerization and Condensation Reactions: Aldehydes are known to undergo various side reactions, such as isomerization and aldol (B89426) condensation. acs.orgrsc.orglibretexts.org In-depth mechanistic studies of these reactions for this compound would provide valuable insights into its stability and reactivity under different conditions. This knowledge is essential for improving the efficiency of its synthesis and for controlling its reactivity in subsequent transformations.

Catalytic Transformations: Investigating the mechanisms of various catalytic reactions, such as hydrogenation or oxidation, involving this compound can lead to the development of more selective and efficient processes. acs.org For example, understanding the mechanism of selective hydrogenation to the corresponding alcohol would be beneficial for its use in fragrance applications.

Advanced Computational Design of Derivatives with Tunable Properties

Modern computational tools offer powerful methods for accelerating the discovery and design of new molecules with desired properties.

Machine Learning and AI: Machine learning algorithms can be trained on existing data to predict the properties and reactivity of new molecules. researchgate.netresearchgate.netsciencelink.netdntb.gov.uacolab.ws This approach could be used to design derivatives of this compound with, for example, enhanced fragrance profiles or improved stability. Machine learning could also aid in optimizing reaction conditions for its synthesis. researchgate.net

Computational Fluid Dynamics (CFD): CFD can be used to model and optimize reactor design and reaction conditions, particularly for flow chemistry applications. nih.govresearchgate.netscispace.com This can lead to more efficient and scalable synthetic processes.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The field of chemical synthesis is constantly evolving, with new technologies offering exciting possibilities.

Automated Synthesis Platforms: The integration of robotics and automation with chemical synthesis allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of new compounds. siemens.com This technology could be applied to the discovery of novel derivatives of this compound with unique properties.

Advanced Analytical Techniques: The development and application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), can provide detailed information on the impurity profile of this compound. gcms.cz This is crucial for quality control and for understanding the formation of byproducts in its synthesis.

Addressing Challenges in Stereocontrol and Impurity Profiling

The presence of stereoisomers and impurities can significantly impact the properties and quality of a chemical compound.

Stereocontrol: this compound possesses a stereocenter, meaning it can exist as different stereoisomers. The stereochemistry of disubstituted cyclohexanes can be complex. mvpsvktcollege.ac.inlibretexts.orgstackexchange.com Future research should focus on developing stereoselective synthetic methods to produce specific isomers, as they may exhibit different fragrance properties. acs.orgnih.govyoutube.com This could involve the use of chiral catalysts or biocatalytic methods.

Impurity Profiling: A thorough understanding of the impurity profile is essential for ensuring the quality and safety of the final product. Advanced analytical techniques, including chiral gas chromatography and HPLC, are needed to separate and identify potential impurities, including stereoisomers. nih.govnih.govamericanpharmaceuticalreview.comwikipedia.orgmdpi.com Developing certified reference standards for potential impurities would also be a valuable contribution to the field.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethylcyclohexyl)acetaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via:

- Friedel-Crafts Alkylation : Utilize cyclohexene derivatives with ethyl groups, followed by oxidation to introduce the aldehyde moiety. Reaction temperature (80–120°C) and Lewis acid catalysts (e.g., AlCl₃) significantly influence yield .

- Suzuki-Miyaura Coupling : For regioselective introduction of the ethylcyclohexyl group, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are effective. Solvent choice (THF or DMF) impacts reaction efficiency .

- Oxidative Methods : Secondary alcohols derived from cyclohexane precursors can be oxidized using MnO₂ or Swern oxidation to yield the aldehyde group .

Q. Optimization Tips :

- Monitor reaction progress via TLC or GC-MS to identify intermediate formation.

- Adjust stoichiometry of ethylcyclohexyl precursors to minimize side products (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (δ 9.5–10.0 ppm for aldehyde proton; δ 1.0–1.5 ppm for ethyl group) and ¹³C NMR (δ 190–200 ppm for carbonyl carbon) confirm structural integrity. Compare with analogs like 2-(2-Chlorophenoxy)acetaldehyde for signal assignment .

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of aldehyde) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Compare with databases for validation .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and separate isomers .

Q. How does the stability of this compound vary under different storage conditions?

- Temperature : Store at –20°C in inert atmospheres (Ar/N₂) to prevent aldol condensation or oxidation. Room-temperature storage in polar solvents (e.g., DMSO) may degrade the compound within 48 hours .

- Light Sensitivity : Protect from UV light to avoid photodegradation; amber vials are recommended .

- pH Stability : Neutral to slightly acidic conditions (pH 5–7) in aqueous buffers prevent aldehyde hydration or hemiacetal formation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

- Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants for reactions with amines or hydrazines. Compare with halogenated analogs (e.g., 2-(2-Fluoro-4-methylphenyl)acetaldehyde) to assess electronic effects .

- Isotopic Labeling : Incorporate ¹⁸O into the aldehyde group to track oxygen exchange during hydration/dehydration equilibria .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and regioselectivity in nucleophilic attacks .

Example Data Contradiction : Discrepancies in reaction rates may arise from solvent polarity. For instance, DMSO enhances electrophilicity of the aldehyde compared to THF, requiring recalibration of kinetic models .

Q. What strategies resolve contradictory biological activity data for this compound in enzyme inhibition assays?

- Dose-Response Curves : Perform assays across a wide concentration range (nM–mM) to identify non-linear effects. Use fluorogenic substrates (e.g., acetylcholinesterase assays) for real-time monitoring .

- Control Experiments : Test for nonspecific binding using mutated enzymes or competitive inhibitors (e.g., tacrine for cholinesterases) .

- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to triplicate datasets, as shown in acetaldehyde sensitivity assays .

Case Study : Inconsistent IC₅₀ values may arise from aldehyde volatility. Seal reaction vessels and use headspace-free protocols to ensure accurate concentrations .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2E1) using AutoDock Vina. Focus on binding affinity (ΔG) and orientation of the ethylcyclohexyl group .

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on metabolic half-life using datasets from PubChem .

- Metabolite Identification : Combine in silico predictions (e.g., BioTransformer) with LC-MS/MS to detect oxidation products (e.g., carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.